molecular formula C13H8Cl2N2O4 B14662363 5-(2,4-Dichlorophenoxy)-2-nitrobenzamide CAS No. 51282-63-4

5-(2,4-Dichlorophenoxy)-2-nitrobenzamide

Cat. No.: B14662363
CAS No.: 51282-63-4
M. Wt: 327.12 g/mol
InChI Key: BLVINVWCRPPJQW-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenoxy)-2-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of two chlorine atoms and a nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenoxy)-2-nitrobenzamide typically involves the nitration of 2,4-dichlorophenoxybenzoic acid followed by the conversion of the resulting nitro compound to the benzamide. The nitration process is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenoxy)-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,4-Dichlorophenoxy)-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenoxy)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .

Properties

CAS No.

51282-63-4

Molecular Formula

C13H8Cl2N2O4

Molecular Weight

327.12 g/mol

IUPAC Name

5-(2,4-dichlorophenoxy)-2-nitrobenzamide

InChI

InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(10(15)5-7)21-8-2-3-11(17(19)20)9(6-8)13(16)18/h1-6H,(H2,16,18)

InChI Key

BLVINVWCRPPJQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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